6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core (2,3-dihydropyridazin-3-one) substituted with a 3,5-dimethylpyrazolyl group at position 6 and a functionalized azetidine moiety at position 2. The azetidine ring is further modified with a 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl group, creating a complex polycyclic architecture.
Properties
IUPAC Name |
2-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-13-9-20(29-19(22-13)8-15(3)24-29)26-10-17(11-26)12-27-21(30)6-5-18(25-27)28-16(4)7-14(2)23-28/h5-9,17H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMRCXFQIITKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=NC5=CC(=NN54)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features several important structural motifs:
- Pyrazole ring : Contributes to biological activity through its ability to interact with various biological targets.
- Pyrimidine and azetidine moieties : These heterocycles can enhance the compound's binding affinity to specific receptors or enzymes.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL . This suggests that the compound may share similar antimicrobial efficacy.
Anticancer Potential
Research has shown that pyrazolo[1,5-a]pyrimidines possess anticancer properties. Compounds within this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth. In particular, studies highlighted that certain pyrazole derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with traditional chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The pyrazole structure is often associated with anti-inflammatory activity. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could interact with various receptors (e.g., kinase receptors) influencing cell signaling pathways.
- DNA Interaction : Some pyrazole derivatives have been reported to intercalate DNA, leading to disruption of cellular replication processes.
Case Studies
Several studies have investigated the biological activities of related pyrazole compounds:
Scientific Research Applications
Recent studies have highlighted the potential anticancer properties of compounds containing pyrazole and pyridine structures. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve apoptosis induction and cell cycle arrest.
Table: Anticancer Activity of Related Compounds
| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.13 | C6 glioma | Apoptosis and cell cycle arrest |
| Control | 8.34 | L929 (healthy) | No cytotoxic effect |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions where various active methylene compounds are reacted with hydrazones to form pyridazin derivatives. These derivatives can further react with heterocyclic amines to yield a variety of biologically active compounds.
Case Study: Synthesis Pathway
A notable synthesis route includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds under specific conditions to yield pyridazin derivatives. This approach has been documented in studies focusing on the synthesis of fused azines, showcasing the versatility of the compound's structure in generating new derivatives with potential biological activity .
Pharmacological Applications
The compound's pharmacological applications are under investigation for several therapeutic areas:
- Anticancer Agents : As discussed, several derivatives exhibit promising anticancer activity.
- Enzyme Inhibitors : Research is ongoing to evaluate the potential of these compounds as inhibitors for specific enzymes involved in disease pathways.
- Neuroprotective Effects : Some studies suggest that compounds containing pyrazole rings may offer neuroprotective benefits, although more research is required to confirm these effects.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyridazinone- and pyrazolopyrimidine-containing derivatives. Key structural analogs and their differences are summarized below:
Key Structural Differences:
Core Heterocycle: The target compound’s pyridazinone core distinguishes it from pyrazolopyrimidine (MK13) or pyrazolopyrazinone (13a–e) derivatives. Pyridazinones are less common in the literature but are known for bioactivity in cardiovascular and anti-inflammatory contexts .
Azetidine-Pyrazolopyrimidine Hybrid : The azetidine-linked pyrazolopyrimidine group is a rare structural feature, enhancing conformational rigidity and target selectivity compared to simpler analogs like MK13 .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, insights can be inferred from analogs:
- MK13 and MK49: These pyrazolopyrimidinones () exhibit moderate bioactivity, with substituents like nitro groups (MK49) enhancing reactivity but reducing solubility .
- Pyrazolo[3,4-b]pyrazin-5(4H)-ones: Derivatives in show antimicrobial activity, suggesting the target compound’s pyridazinone core may confer similar properties .
- Solubility and Stability : The azetidine ring and dimethylpyrazolyl groups likely improve solubility compared to purely aromatic analogs (e.g., MK13), though steric hindrance may limit membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
